molecular formula C18H21N5O2S B2444554 N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-55-9

N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2444554
CAS No.: 877815-55-9
M. Wt: 371.46
InChI Key: WJYSROJISXZHQO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to the one have been investigated for their potential as anticancer agents. For instance, derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have shown significant antiproliferative activities against human cancer cell lines. Modifications of these compounds, such as replacing certain functional groups, have resulted in compounds with potent antiproliferative activity and reduced toxicity, indicating their potential as effective anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of triazole compounds for their antimicrobial properties. For example, new series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have shown antimicrobial activities, highlighting the potential of structurally similar compounds for treating infections (G. Kumar et al., 2019).

Enzyme Inhibition

Research has also focused on the enzyme inhibitory activities of triazole derivatives, exploring their potential as therapeutic agents. For instance, compounds synthesized from 4-methoxybenzenesulfonyl chloride and other substrates were evaluated for their inhibition potential against enzymes like carbonic anhydrase and cholinesterase, showing promising results (N. Virk et al., 2018).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-7-16-20-21-18(23(16)22-10-4-5-11-22)26-13-17(24)19-14-8-6-9-15(12-14)25-2/h4-6,8-12H,3,7,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYSROJISXZHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.